- Isolation, identification and characterization of novel process-related impurities in flupirtine maleate, Journal of Pharmaceutical and Biomedical Analysis, 2014, 90, 27-34

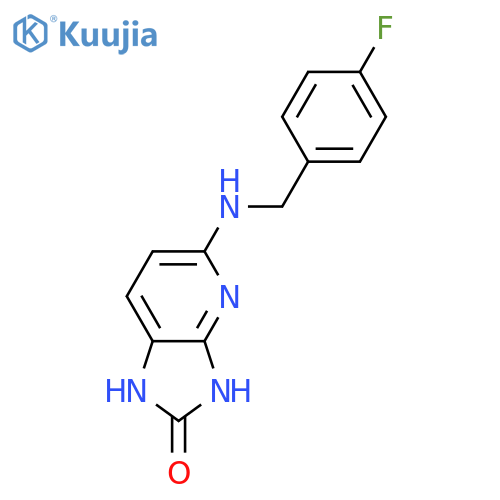

Cas no 951624-49-0 (5-(4-Fluorophenyl)methylamino-1,3-dihydro-2H-imidazo4,5-bpyridin-2-one)

951624-49-0 structure

商品名:5-(4-Fluorophenyl)methylamino-1,3-dihydro-2H-imidazo4,5-bpyridin-2-one

CAS番号:951624-49-0

MF:C13H11FN4O

メガワット:258.251045465469

CID:1003742

5-(4-Fluorophenyl)methylamino-1,3-dihydro-2H-imidazo4,5-bpyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-[[(4-Fluorophenyl)Methyl]aMino]-1,3-dihydro-2H-iMidazo[4,5-b]pyridin-2-one

- 5-(4-fluorobenzylaMino)-1H-iMidazo[4,5-b]pyridin-2-ol

- 5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one

- 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (ACI)

- 5-(4-Fluorophenyl)methylamino-1,3-dihydro-2H-imidazo4,5-bpyridin-2-one

-

- インチ: 1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19)

- InChIKey: GEBXVBUWZIPSFP-UHFFFAOYSA-N

- ほほえんだ: O=C1NC2C(=NC(NCC3C=CC(F)=CC=3)=CC=2)N1

計算された属性

- せいみつぶんしりょう: 258.09200

じっけんとくせい

- PSA: 77.06000

- LogP: 1.83660

5-(4-Fluorophenyl)methylamino-1,3-dihydro-2H-imidazo4,5-bpyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AW53917-10mg |

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |

951624-49-0 | 99% | 10mg |

$310.00 | 2024-07-18 | |

| TRC | F595570-5mg |

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |

951624-49-0 | 5mg |

$ 184.00 | 2023-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1607046-5mg |

5-((4-Fluorobenzyl)amino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |

951624-49-0 | 98% | 5mg |

¥2056.00 | 2024-04-24 | |

| TRC | F595570-50mg |

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |

951624-49-0 | 50mg |

$ 1453.00 | 2023-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1607046-50mg |

5-((4-Fluorobenzyl)amino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one |

951624-49-0 | 98% | 50mg |

¥18711.00 | 2024-04-24 |

5-(4-Fluorophenyl)methylamino-1,3-dihydro-2H-imidazo4,5-bpyridin-2-one 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, rt

1.2 3 h, rt

1.2 3 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 30 min, 200 °C

リファレンス

- Oxidation Potentials of N-Modified Derivatives of the Analgesic Flupirtine Linked to Potassium KV7 Channel Opening Activity But Not Hepatocyte Toxicity, ChemMedChem, 2015, 10(2), 368-379

5-(4-Fluorophenyl)methylamino-1,3-dihydro-2H-imidazo4,5-bpyridin-2-one Raw materials

5-(4-Fluorophenyl)methylamino-1,3-dihydro-2H-imidazo4,5-bpyridin-2-one Preparation Products

5-(4-Fluorophenyl)methylamino-1,3-dihydro-2H-imidazo4,5-bpyridin-2-one 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

951624-49-0 (5-(4-Fluorophenyl)methylamino-1,3-dihydro-2H-imidazo4,5-bpyridin-2-one) 関連製品

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬